1-Boc-4-chloro-7-azaindole
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
This compound interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .
Biochemical Analysis
Biochemical Properties
1-Boc-4-chloro-7-azaindole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for regulating cell cycle progression and signal transduction pathways . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve alterations in transcriptional regulation. Furthermore, this compound may activate certain signaling pathways by binding to receptor proteins and inducing conformational changes that propagate intracellular signals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cell signaling pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, this compound may inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For instance, this compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes.
Preparation Methods
The synthesis of 1-Boc-4-chloro-7-azaindole typically involves the protection of the nitrogen atom in 7-azaindole with a tert-butoxycarbonyl (Boc) group, followed by chlorination at the 4-position. One common method involves the use of 4-chloro-1H-pyrrolo[2,3-b]pyridine as a starting material, which undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-4-chloro-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
1-Boc-4-chloro-7-azaindole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: The compound is used in the design of inhibitors for protein kinases such as CDK9/Cyclin T and Haspin, which are involved in cell cycle regulation and cancer progression.
Chemical Biology: It is employed in the development of chemical probes to study biological pathways and protein functions.
Comparison with Similar Compounds
1-Boc-4-chloro-7-azaindole can be compared with other 7-azaindole derivatives, such as:
4-chloro-7-azaindole: Lacks the Boc protection group, making it more reactive in certain chemical reactions.
5-bromo-7-azaindole: Substituted at the 5-position with a bromine atom, offering different reactivity and potential biological activities.
The uniqueness of this compound lies in its Boc protection, which provides stability and selectivity in synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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